1-(4-Methylphenyl)-1-oxopropan-2-yl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate
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Overview
Description
1-(4-Methylphenyl)-1-oxopropan-2-yl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with bromine atoms and a carboxylate ester group. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-1-oxopropan-2-yl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of bromine atoms and the carboxylate ester group. Common reagents used in these reactions include brominating agents, carboxylating agents, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylphenyl)-1-oxopropan-2-yl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.
Substitution: The bromine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce de-brominated or hydrogenated products.
Scientific Research Applications
1-(4-Methylphenyl)-1-oxopropan-2-yl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions with biomolecules.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(4-Methylphenyl)-1-oxopropan-2-yl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on the compound’s binding affinity and specificity are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
- 1-(4-Methylphenyl)-1-oxopropan-2-yl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate
- 1-(4-Methylphenyl)-1-oxopropan-2-yl 6-fluoro-2-(4-fluorophenyl)quinoline-4-carboxylate
- 1-(4-Methylphenyl)-1-oxopropan-2-yl 6-iodo-2-(4-iodophenyl)quinoline-4-carboxylate
Comparison: Compared to its analogs, 1-(4-Methylphenyl)-1-oxopropan-2-yl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with other molecules. Bromine atoms are larger and more polarizable than chlorine, fluorine, and iodine, potentially leading to different chemical and biological properties. This uniqueness makes the compound a valuable subject for comparative studies to explore the effects of halogen substitution on quinoline derivatives.
Properties
Molecular Formula |
C26H19Br2NO3 |
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Molecular Weight |
553.2 g/mol |
IUPAC Name |
[1-(4-methylphenyl)-1-oxopropan-2-yl] 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C26H19Br2NO3/c1-15-3-5-18(6-4-15)25(30)16(2)32-26(31)22-14-24(17-7-9-19(27)10-8-17)29-23-12-11-20(28)13-21(22)23/h3-14,16H,1-2H3 |
InChI Key |
USELHVAQPRWVIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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